molecular formula C10H10O3 B6286812 4-Formyl-2,5-dimethylbenzoic acid CAS No. 477735-60-7

4-Formyl-2,5-dimethylbenzoic acid

Cat. No.: B6286812
CAS No.: 477735-60-7
M. Wt: 178.18 g/mol
InChI Key: ADEUQHBVWXJOIG-UHFFFAOYSA-N
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Description

4-Formyl-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₃ It is a derivative of benzoic acid, characterized by the presence of formyl and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,5-dimethylbenzoic acid typically involves the formylation of 2,5-dimethylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to introduce the formyl group at the para position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an alkaline medium or CrO₃ in an acidic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-Carboxy-2,5-dimethylbenzoic acid.

    Reduction: 4-Hydroxymethyl-2,5-dimethylbenzoic acid.

    Substitution: 4-Formyl-2,5-dimethyl-3-bromobenzoic acid or 4-Formyl-2,5-dimethyl-3-nitrobenzoic acid.

Scientific Research Applications

4-Formyl-2,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Formyl-2,5-dimethylbenzoic acid depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Formylbenzoic acid: Lacks the methyl groups, which can affect its physical and chemical properties.

    4-Methyl-2,5-dimethylbenzoic acid: Has an additional methyl group, which can influence its reactivity and applications.

Uniqueness

4-Formyl-2,5-dimethylbenzoic acid is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-formyl-2,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEUQHBVWXJOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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